molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

Cat. No.: B611771
M. Wt: 326.32 g/mol
InChI Key: SSSNPJKQBYVHBV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide is a pyridine-based compound featuring a fluorophenyl group at the 4-position and a methoxy-linked 1-methylpyrazole substituent at the 5-position.

Preparation Methods

The synthesis of VU 6001966 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a picolinamide core, followed by functionalization to introduce the necessary substituents . The synthetic route typically involves:

Industrial production methods for VU 6001966 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

VU 6001966 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

VU 6001966 has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure, substituents, and inferred properties:

Pyridine-2-Carboxamide Derivatives

  • 4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide ():
    • Core : Pyridine-2-carboxamide.
    • Substituents : Cyclopropylmethoxy (5-position), dichloro-1-oxidopyridinyl (4-position), methoxy (5-position).
    • Key Differences : The dichloro and cyclopropylmethoxy groups increase steric bulk and lipophilicity compared to the target compound’s fluorophenyl and methylpyrazole groups. These differences may reduce blood-brain barrier penetration but enhance metabolic stability .

Fluorophenyl-Containing Pyridines

  • 2-Fluoro-5-(4-fluorophenyl)pyridine ():
    • Core : Pyridine.
    • Substituents : 2-Fluoro, 5-(4-fluorophenyl).
    • Key Differences : Lacks the carboxamide and methoxy-pyrazole moieties. Simpler structure likely results in higher solubility but reduced target specificity .

Complex Heterocyclic Systems

  • Pibrentasvir ():
    • Core : Multi-ring system with benzodiazole and pyrrolidine.
    • Substituents : Fluorophenylpiperidinyl, methoxy, hydroxy groups.
    • Key Differences : The large molecular weight (>1,000 Da) and complexity limit oral bioavailability, whereas the target compound’s smaller size (~350–400 Da) favors better absorption .

Pyrrolidine/Pyrimidine Analogs

  • 1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (): Core: Pyrrolidinecarboxamide. Substituents: Fluorophenyl, methoxybenzyl. Key Differences: Pyrrolidine core vs.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (Da)* Pharmacological Notes Reference
Target Compound Pyridine-2-carboxamide 4-(4-Fluorophenyl), 5-[(1-methylpyrazol-3-yl)methoxy] ~350–400 (estimated) Enhanced hydrogen bonding; moderate lipophilicity
4-Cyclopropylmethoxy-N-(3,5-dichloro-1-oxidopyridin-4-yl)-5-(methoxy)pyridine-2-carboxamide Pyridine-2-carboxamide Cyclopropylmethoxy, dichloro-1-oxidopyridinyl, methoxy ~450–500 (estimated) Used in cranial trauma; high steric bulk
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine 2-Fluoro, 5-(4-fluorophenyl) ~207 (calculated) Precursor for bioactive molecules
Pibrentasvir Multi-heterocyclic Fluorophenylpiperidinyl, methoxy, hydroxy >1,000 Antiviral (HCV); low oral bioavailability

*Molecular weights estimated from structural formulas where explicit data were unavailable.

Key Research Findings

  • Fluorophenyl Groups : Para-fluorination (as in the target compound) improves metabolic stability and π-π stacking in target binding compared to ortho-fluorinated analogs .
  • Methoxy vs. Methylpyrazole Substituents : The methylpyrazole-methoxy group in the target compound may enhance solubility compared to bulkier substituents (e.g., cyclopropylmethoxy in ) .
  • Carboxamide Role : The carboxamide group is critical for hydrogen-bond interactions, a feature shared with pyrrolidinecarboxamide analogs but absent in simpler pyridines .

Biological Activity

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide, a compound featuring a pyridine ring, a pyrazole moiety, and various substituents, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in cancer therapeutics and anti-inflammatory applications.

Chemical Structure

The molecular formula of this compound is C18H17FN4OC_{18}H_{17}FN_{4}O. Its structure includes:

  • A pyridine ring that contributes to its pharmacological properties.
  • A pyrazole moiety linked to a methoxy group, enhancing its biological interaction capabilities.
  • A 4-fluorophenyl group , which is known to influence the compound's activity against various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values represent the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy as a potential anticancer agent.

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of key signaling pathways associated with tumor growth.
  • Induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells.
  • Cell cycle arrest , preventing cancer cells from proliferating.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds in the same family:

  • Study on MCF7 Cells :
    • The compound demonstrated significant inhibitory effects on MCF7 breast cancer cells, leading to a reduction in cell viability and induction of apoptosis.
    • Mechanistic studies indicated that it may act through the modulation of the PI3K/Akt signaling pathway.
  • Inflammation Model :
    • In vivo studies using animal models showed that treatment with similar pyrazole derivatives resulted in reduced inflammation markers in serum and tissues.
    • Histological examinations revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNPJKQBYVHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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